4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl
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Overview
Description
4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, fluorine, and nitro functional groups on its aromatic rings. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale reactions using similar cross-coupling techniques. The choice of reagents and catalysts is optimized for yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Cross-Coupling Reactions: The bromine and fluorine atoms can participate in cross-coupling reactions, such as Suzuki–Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Electrophiles: Used in electrophilic substitution reactions.
Major Products Formed
Amines: Formed from the reduction of the nitro group.
Substituted Biphenyls: Formed from cross-coupling reactions.
Scientific Research Applications
4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Agricultural Chemistry: Employed in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar structure but lacks the biphenyl moiety.
4-Bromo-1-fluoro-2-nitrobenzene: Another similar compound with a different substitution pattern.
4-Bromo-2-nitroaniline: Contains a nitro and aniline group instead of a biphenyl structure.
Uniqueness
4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H7BrFNO2 |
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Molecular Weight |
296.09 g/mol |
IUPAC Name |
4-bromo-1-(3-fluorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7BrFNO2/c13-9-4-5-11(12(7-9)15(16)17)8-2-1-3-10(14)6-8/h1-7H |
InChI Key |
MWEVSPXBAJKSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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